molecular formula C8H12O3 B13071646 5-Oxaspiro[2.5]octane-8-carboxylic acid

5-Oxaspiro[2.5]octane-8-carboxylic acid

Cat. No.: B13071646
M. Wt: 156.18 g/mol
InChI Key: AFCKXJAWKVIGCU-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.5]octane-8-carboxylic acid is a chemical compound with the molecular formula C8H12O3. It is a member of the oxaspiro family, characterized by a spirocyclic structure containing an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[2.5]octane-8-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. For instance, the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane can be catalyzed by silica to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[2.5]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-Oxaspiro[2.5]octane-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.5]octane-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The spirocyclic structure plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid
  • 5-Oxaspiro[2.5]octane-8-carboxamide

Comparison: Compared to similar compounds, 5-Oxaspiro[2.5]octane-8-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5-oxaspiro[2.5]octane-8-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-7(10)6-1-4-11-5-8(6)2-3-8/h6H,1-5H2,(H,9,10)

InChI Key

AFCKXJAWKVIGCU-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(C1C(=O)O)CC2

Origin of Product

United States

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